methyl 5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxylate
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Overview
Description
Methyl 5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxylate is a complex organic compound that features a quinazolinone moiety linked to a furan ring via a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the quinazolinone core, which can be synthesized from anthranilic acid derivatives through cyclization reactions. The furan ring is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods. The final esterification step involves the reaction of the carboxylic acid with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinones and furan derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts[][6].
Mechanism of Action
The mechanism of action of methyl 5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The quinazolinone moiety is crucial for this interaction, as it mimics the natural substrate of the enzyme .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate: Shares the quinazolinone core but differs in the attached functional groups.
2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid: Contains a similar quinazolinone structure but with different substituents.
Uniqueness
Methyl 5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxylate is unique due to its combination of the quinazolinone and furan moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
Molecular Formula |
C15H12N2O4 |
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Molecular Weight |
284.27 g/mol |
IUPAC Name |
methyl 5-[(4-oxoquinazolin-3-yl)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C15H12N2O4/c1-20-15(19)13-7-6-10(21-13)8-17-9-16-12-5-3-2-4-11(12)14(17)18/h2-7,9H,8H2,1H3 |
InChI Key |
VKJVFIXRDQAGNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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